molecular formula C11H16N2O3S B14907244 Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate

Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate

Cat. No.: B14907244
M. Wt: 256.32 g/mol
InChI Key: PXSGZBQOZPAIMS-UHFFFAOYSA-N
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Description

Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate is a synthetic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate typically involves the reaction of 4,5-dimethylthiazol-2-amine with ethyl 4-chloro-4-oxobutanoate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethyl ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate is unique due to its specific structure, which combines a thiazole ring with an ethyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive review of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

Ethyl 4 4 5 dimethylthiazol 2 yl amino 4 oxobutanoate\text{Ethyl 4 4 5 dimethylthiazol 2 yl amino 4 oxobutanoate}

Antitumor Activity

Research indicates that compounds containing thiazole moieties often exhibit significant antitumor properties. For instance, a study on various thiazole derivatives demonstrated their ability to inhibit cell proliferation in several cancer cell lines, including A549 (lung), HepG2 (liver), HeLa (cervical), and LOVO (colon) cells. Notably, compounds similar to this compound showed lower toxicity compared to conventional anticancer drugs like etoposide .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 15A5491.61 ± 1.92Topo-II inhibitor
Compound 17HepG21.98 ± 1.22Induces DNA DSBs
Ethyl derivativeHeLaTBDTBD

The mechanism through which this compound exerts its effects may involve the induction of DNA double-strand breaks and cell cycle arrest in the G2/M phase. This is facilitated by the regulation of cyclin B1 and cdc2 proteins .

Case Studies and Experimental Findings

In a comparative study involving thiazole derivatives, researchers synthesized several analogues to evaluate their cytotoxicity against various cancer cell lines. One notable analogue exhibited an IC50 value significantly lower than that of doxorubicin, indicating a promising therapeutic index for future development .

Case Study: Cytotoxicity Evaluation

A series of thiazole derivatives were evaluated for their cytotoxic effects:

  • Compound Analysis : The synthesized compounds were tested against standard cancer cell lines.
  • Results : The most effective compounds demonstrated IC50 values in the low micromolar range.
  • : The presence of electron-donating groups on the phenyl ring increased cytotoxic activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications on the thiazole ring can significantly impact biological activity. For example, the introduction of methyl groups at specific positions on the thiazole ring was found to enhance antitumor efficacy .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methyl at position 5Increased cytotoxicity
Electron-withdrawing groupsDecreased activity

Pharmacological Implications

Given its promising biological activity, this compound may serve as a lead compound for further drug development aimed at treating various cancers. Ongoing research is necessary to fully elucidate its mechanisms and optimize its therapeutic potential.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

ethyl 4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-4-oxobutanoate

InChI

InChI=1S/C11H16N2O3S/c1-4-16-10(15)6-5-9(14)13-11-12-7(2)8(3)17-11/h4-6H2,1-3H3,(H,12,13,14)

InChI Key

PXSGZBQOZPAIMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)NC1=NC(=C(S1)C)C

Origin of Product

United States

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